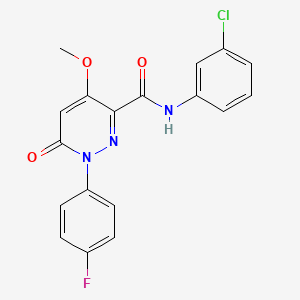
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
An improved three-step synthesis process for gefitinib has been developed. This protocol involves the synthesis, isolation, and characterization of novel intermediates. Notably, the alkylation step utilizes these intermediates, resulting in excellent yields compared to conventional synthetic methods. The isolation of intermediates allows for the replacement of high-boiling solvents with low-boiling alternatives and the elimination of base from the reaction. The resulting high-yielding process is cost-effective and yields isolable and stable intermediates .
Molecular Structure Analysis
Gefitinib’s chemical structure consists of a quinazoline core with specific substituents. The formula is C17H20N2O6S , and its molecular weight is approximately 380.42 g/mol . Key functional groups include the 3-chlorophenyl, 4-fluorophenyl, and 4-methoxy moieties. The precise arrangement of atoms and bonds can be visualized using molecular modeling tools .
Chemical Reactions Analysis
Gefitinib acts as a selective EGFR inhibitor. Its mechanism of action involves binding to the ATP-binding site of EGFR, thereby inhibiting downstream signaling pathways. By blocking EGFR autophosphorylation, gefitinib disrupts cell proliferation, survival, and angiogenesis. Importantly, gefitinib is effective against EGFR-mutated NSCLC, where other treatments may fail due to resistance mechanisms. The drug’s specificity and targeted action make it a valuable therapeutic option .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Ahsan et al. (2016) explored the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, highlighting the compound's potential in combating bacterial and fungal strains. This research provides insights into the antimicrobial efficacy of structurally related compounds, suggesting a broad spectrum of potential applications in developing new antimicrobial agents (Ahsan et al., 2016).
Electrochromic Properties
Liou and Chang (2008) investigated the synthesis and electrochromic properties of aromatic polyamides containing similar structural motifs. Their work demonstrates the potential of such compounds in the development of electrochromic devices, offering a foundation for future research into the electronic applications of related chemicals (Liou & Chang, 2008).
Antioxidant and Antitumor Activities
Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to the compound of interest. These compounds showed significant antioxidant and antitumor activities, suggesting potential therapeutic applications beyond traditional antimicrobial uses (Khalifa et al., 2015).
Chemical Synthesis and Reactivity
Nikolaenkova et al. (2019) discussed the reactivity of oximes of 1-aryl(hetaryl)-2-(hydroxyamino)propan-1-ones with ethyl glyoxylate, producing compounds with potential for further chemical transformation and application in synthetic chemistry. This study underscores the versatility of compounds with similar structures in synthesizing a wide range of chemical entities (Nikolaenkova et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLCOLVZNXMTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2850434.png)


![5-ethyl-N-(2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2850438.png)
![4-[[2-[1-(4-fluorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic Acid](/img/structure/B2850440.png)

![Methyl 2-{[4-(4-fluorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2850442.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2850448.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2850449.png)
![(E)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2850450.png)

![(1S,6R)-2-Methyl-2,5-diazabicyclo[4.2.0]octane;dihydrochloride](/img/structure/B2850452.png)
